molecular formula C6H8N2O3S B2548636 2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one CAS No. 17551-48-3

2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one

Cat. No.: B2548636
CAS No.: 17551-48-3
M. Wt: 188.2
InChI Key: LOEFVJGHANFJTC-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C6H8N2O3S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one typically involves the reaction of α-Ethoxymethylen-α-methylsulfonylessigsaeure-ethylester with acetamidine hydrochloride in the presence of sodium ethoxide (EtONa). This reaction proceeds under mild conditions and yields the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine: This compound has a similar structure but with an amine group instead of a ketone.

    2-Methyl-5-(methylsulfonyl)pyrimidin-4-ol: This compound contains a hydroxyl group instead of a ketone.

Uniqueness

2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

2-methyl-5-methylsulfonyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-7-3-5(6(9)8-4)12(2,10)11/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEFVJGHANFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17551-48-3
Record name 2-METHYL-5-METHYLSULFONYL-4-PYRIMIDINOL
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